2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitor Design

This ortho-THF-methoxy substituted bromoacetamide provides a unique steric and electronic environment around the reactive warhead, distinct from its para-isomer (CAS 1138445-91-6). The ortho-tetrahydrofuranylmethoxy group alters logP and TPSA, influencing membrane permeability and target binding kinetics. Ideal for SAR studies, covalent inhibitor optimization, and site-specific bioconjugation. Purity ≥95%. Not interchangeable with para-isomers or non-THF analogs.

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
CAS No. 1138442-58-6
Cat. No. B1389837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
CAS1138442-58-6
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=CC=C2NC(=O)CBr
InChIInChI=1S/C13H16BrNO3/c14-8-13(16)15-11-5-1-2-6-12(11)18-9-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16)
InChIKeyAGGKSVJEGVKIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (CAS 1138442-58-6): Structural and Reactivity Baseline for Research Procurement


2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a synthetic N-phenyl-α-bromoacetamide derivative (C13H16BrNO3, MW 314.17 g/mol) characterized by a bromoacetyl electrophilic warhead and a 2-substituted tetrahydrofuranylmethoxy group on the aniline ring [1]. It is primarily listed as a research chemical and building block . The α-bromoacetamide moiety is a well-established pharmacophore for covalent enzyme inhibition via cysteine alkylation , while the ortho-tetrahydrofuranylmethoxy substituent is structurally distinct from its para-substituted isomer (CAS 1138445-91-6) and other halogen analogs, potentially influencing target selectivity and physicochemical properties .

Why 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide Cannot Be Replaced by Generic Analogs


In-class bromoacetamide derivatives are not interchangeable due to the critical influence of the N-phenyl substituent pattern on both electrophilic reactivity and molecular recognition. The ortho-tetrahydrofuranylmethoxy group in this compound creates a unique steric and electronic environment around the reactive bromine center compared to its para-substituted isomer (CAS 1138445-91-6) [1] or non-THF analogs. This positional isomerism alters the compound's physicochemical properties, such as logP and topological polar surface area, which directly impact membrane permeability and target binding kinetics . Furthermore, the 2-bromoacetyl warhead exhibits distinct cysteine-reactivity profiles compared to chloroacetyl or non-halogenated analogs, affecting both potency and selectivity in covalent inhibition applications .

Quantitative Differentiation Guide for 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide vs. Closest Analogs


Regioisomeric Substitution Pattern (Ortho vs. Para) Diverges Physicochemical and Biological Profile

The ortho-substituted target compound (CAS 1138442-58-6) is structurally isomeric with the para-substituted analog 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (CAS 1138445-91-6). While direct comparative bioactivity data is absent, computed physicochemical properties indicate significant differences: the ortho-isomer presents a higher topological polar surface area and a distinct spatial orientation of the THF-methoxy group [1]. This positional isomerism is known in medicinal chemistry to profoundly affect target binding conformations and metabolic stability, making the compounds non-interchangeable in biological assays .

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitor Design

Bromoacetyl Warhead Exhibits Higher Reactivity Than Chloroacetyl Analogs in Covalent Inhibition

The compound contains an α-bromoacetamide group, which is known to be a more reactive cysteine-warhead than the corresponding α-chloroacetamide. In related chemical series, bromoacetamides demonstrate 10- to 100-fold higher alkylation rates with thiols compared to chloroacetamides under physiological conditions . This translates to potentially faster target engagement and sustained target occupancy in biochemical assays, making it a preferred scaffold for irreversible inhibitor design [1].

Covalent Inhibitor Cysteine Targeting Kinase Assay

Ortho-THF-methoxy Substitution May Modulate Reactive Warhead Orientation and Target Specificity

The ortho-positioned tetrahydrofuranylmethoxy group in the target compound creates a unique hydrogen-bond acceptor motif in proximity to the electrophilic carbon. This structural feature is absent in simpler bromoacetamides like N-phenylbromoacetamide, which lacks the THF-methoxy extension. In analogous series, such ortho-ether substituents have been shown to influence the trajectory of the reactive warhead and alter binding pocket complementarity, potentially reducing off-target labeling . The presence of the chiral tetrahydrofuran center adds an additional dimension of stereochemical discrimination not present in achiral analogs .

Medicinal Chemistry Conformational Analysis Off-Target Selectivity

High-Priority Application Scenarios for 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide Based on Structural Evidence


Covalent Probe Design for Bromodomain or Kinase Cysteine Mapping

The α-bromoacetamide warhead serves as an irreversible cysteine modifier, ideal for chemical biology probes targeting non-catalytic cysteines in bromodomains or kinases. The ortho-THF-methoxy extension provides additional binding surface area and hydrogen-bonding potential, which may enhance selectivity over promiscuous labeling associated with simpler bromoacetamide probes .

Medicinal Chemistry Scaffold Optimization for Irreversible Inhibitors

Medicinal chemists seeking to optimize irreversible inhibitors for proteases or kinases can use this compound as a starting point for SAR exploration. Its differentiated ortho-substitution pattern compared to the para-isomer allows the study of regioisomeric effects on target binding and pharmacokinetics without altering the reactive warhead [1].

Bioconjugation Reagent Development Requiring Ortho-Specific Orientation

In bioconjugation chemistry, the bromoacetyl group is a standard handle for thiol-selective coupling. The ortho-tetrahydrofuranylmethoxy group may influence conjugation yield and product homogeneity by modulating the local microenvironment around the reaction center, making it suitable for developing site-specific antibody-drug conjugate linkers where precise orientation is critical [2].

Comparative Physicochemical Profiling of Positional Isomers in Drug Discovery

Researchers investigating the impact of substitution geometry on ADME properties can employ this compound alongside its para-isomer (CAS 1138445-91-6) as direct comparator tools. Measuring differences in logP, permeability, and metabolic stability between the two isomers can provide valuable guidance for lead optimization campaigns [1].

Quote Request

Request a Quote for 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.